Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone
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Overview
Description
Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring, a trifluoromethyl group, and a sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone typically involves multiple steps. One common approach is to start with the preparation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which is then reacted with trifluoromethyl sulfanone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to the formation of a simpler amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone is investigated for its potential as a drug candidate. Its ability to interact with biological molecules and its unique functional groups make it a promising compound for the development of new therapeutics .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its boron-containing structure is particularly valuable in the field of materials science .
Mechanism of Action
The mechanism of action of imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone involves its interaction with molecular targets through its functional groups. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biological pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound shares the dioxaborolane ring but lacks the trifluoromethyl and sulfanone groups.
Trifluoromethyl sulfanone derivatives: These compounds contain the trifluoromethyl sulfanone moiety but do not have the boron-containing dioxaborolane ring.
Uniqueness
The uniqueness of imino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(trifluoromethyl)-l6-sulfanone lies in its combination of functional groups. The presence of both a boron-containing dioxaborolane ring and a trifluoromethyl sulfanone moiety provides a unique set of chemical properties that can be exploited in various applications, from organic synthesis to drug development .
Properties
Molecular Formula |
C13H17BF3NO3S |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
imino-oxo-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-6-5-7-10(8-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3 |
InChI Key |
OPYQZJOYZIEUFT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=N)(=O)C(F)(F)F |
Origin of Product |
United States |
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